molecular formula C6ClF5 B146365 Chloropentafluorobenzene CAS No. 344-07-0

Chloropentafluorobenzene

Cat. No.: B146365
CAS No.: 344-07-0
M. Wt: 202.51 g/mol
InChI Key: KGCDGLXSBHJAHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chloropentafluorobenzene is primarily synthesized by the reaction of pentafluorobenzene with chlorine gas in the presence of a catalyst such as iron (III) chloride or aluminum chloride. The reaction takes place at high temperatures and yields this compound as the major product along with some minor byproducts . The purity of the compound can be increased by distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process typically involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Comparison with Similar Compounds

Chloropentafluorobenzene is unique due to its high stability and reactivity, which is attributed to the presence of multiple fluorine atoms and a chlorine atom on the benzene ring. Similar compounds include:

    Hexafluorobenzene (C6F6): A fully fluorinated benzene derivative with similar stability but different reactivity due to the absence of a chlorine atom.

    Bromopentafluorobenzene (C6BrF5): Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Iodopentafluorobenzene (C6IF5): Contains an iodine atom, which affects its reactivity and use in different chemical reactions.

This compound stands out due to its specific combination of fluorine and chlorine atoms, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCDGLXSBHJAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059837
Record name Chloropentafluorobenzene
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Molecular Weight

202.51 g/mol
Source PubChem
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CAS No.

344-07-0
Record name Chloropentafluorobenzene
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Record name Chloropentafluorobenzene
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Record name CHLOROPENTAFLUOROBENZENE
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Record name Benzene, 1-chloro-2,3,4,5,6-pentafluoro-
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Record name Chloropentafluorobenzene
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Record name Chloropentafluorobenzene
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Record name CHLOROPENTAFLUOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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